
1-Benzyl-3-(butan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(butan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a benzyl group and a butan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(butan-2-yl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with benzyl chloride and butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired product.
Grignard Reaction: Another approach involves the reaction of benzylmagnesium chloride with 3-(butan-2-yl)benzene in the presence of a suitable solvent like diethyl ether. This method allows for the formation of the desired compound through the nucleophilic addition of the Grignard reagent to the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-(butan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds or functional groups.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ with Pd/C catalyst.
Substitution: HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfo, or halo-substituted benzene derivatives.
Applications De Recherche Scientifique
1-Benzyl-3-(butan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(butan-2-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(butan-2-yl)benzene can be compared with other similar compounds, such as:
1-Benzyl-2-(butan-2-yl)benzene: Similar structure but different substitution pattern, leading to variations in reactivity and properties.
1-Benzyl-4-(butan-2-yl)benzene:
1-Benzyl-3-(methyl)benzene: A simpler analog with a methyl group instead of the butan-2-yl group, used for comparison in studies of steric and electronic effects.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity, physical properties, and potential applications. The presence of both benzyl and butan-2-yl groups provides a distinct combination of steric and electronic effects, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
112935-64-5 |
|---|---|
Formule moléculaire |
C17H20 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
1-benzyl-3-butan-2-ylbenzene |
InChI |
InChI=1S/C17H20/c1-3-14(2)17-11-7-10-16(13-17)12-15-8-5-4-6-9-15/h4-11,13-14H,3,12H2,1-2H3 |
Clé InChI |
ZXSOHVNHDOSVGC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=CC(=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)

![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14311802.png)
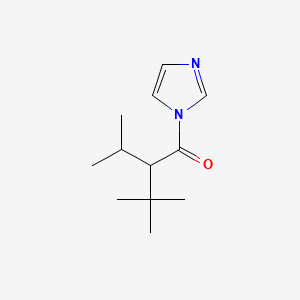
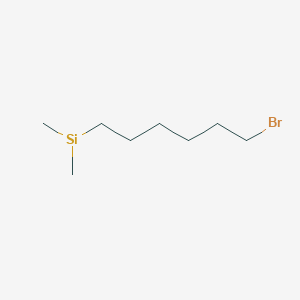
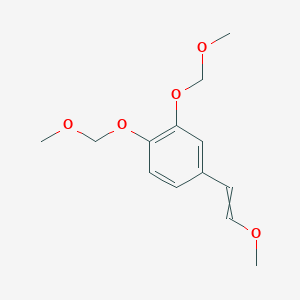
![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)

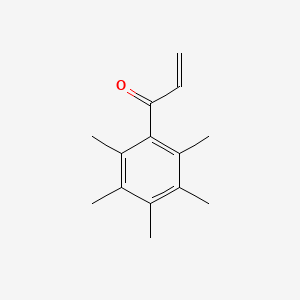

![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)

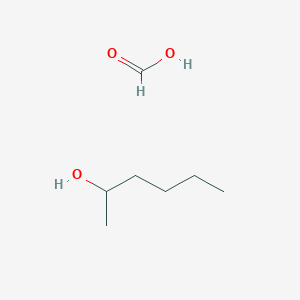
![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)
